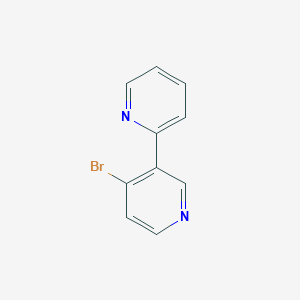![molecular formula C14H13ClN6O6 B13147794 N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid CAS No. 61955-61-1](/img/structure/B13147794.png)
N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is a complex organic compound that features a triazine ring substituted with a chloro group and a nitrophenylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid typically involves a multi-step process:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Substitution Reactions: The chloro group is introduced via a nucleophilic substitution reaction, while the nitrophenylamino group is added through an electrophilic aromatic substitution.
Coupling with Pentanedioic Acid: The final step involves coupling the triazine derivative with pentanedioic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide or thiourea in an appropriate solvent.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazine ring and its substituents play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
2,4,6-Trichloro-1,3,5-triazine: A simpler triazine derivative with three chloro groups.
2-Amino-4,6-dichloro-1,3,5-triazine: Another triazine derivative with amino and chloro groups.
Comparison: (S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Unlike simpler triazine derivatives, this compound has a more complex structure that allows for a wider range of interactions and applications.
特性
CAS番号 |
61955-61-1 |
|---|---|
分子式 |
C14H13ClN6O6 |
分子量 |
396.74 g/mol |
IUPAC名 |
(2S)-2-[[4-chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]amino]pentanedioic acid |
InChI |
InChI=1S/C14H13ClN6O6/c15-12-18-13(16-7-1-3-8(4-2-7)21(26)27)20-14(19-12)17-9(11(24)25)5-6-10(22)23/h1-4,9H,5-6H2,(H,22,23)(H,24,25)(H2,16,17,18,19,20)/t9-/m0/s1 |
InChIキー |
WTZQZSXSNIXYGY-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13147711.png)
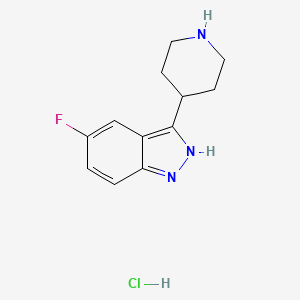
![2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13147717.png)
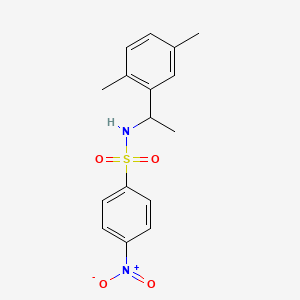
![2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13147738.png)
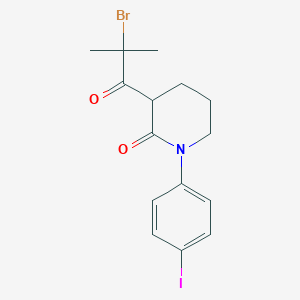
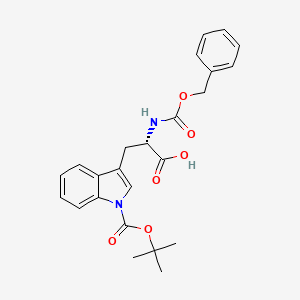
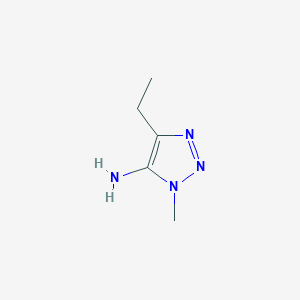
![(R)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13147759.png)
![N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine](/img/structure/B13147766.png)
![14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene](/img/structure/B13147773.png)
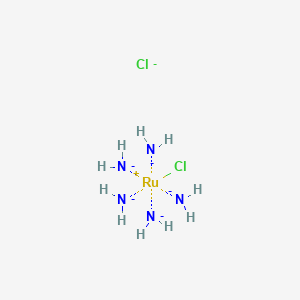
![4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B13147811.png)
